molecular formula C14H7IN2S2 B14655885 2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole CAS No. 53544-86-8

2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole

Cat. No.: B14655885
CAS No.: 53544-86-8
M. Wt: 394.3 g/mol
InChI Key: URTRHOZQDFEFKU-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of an iodophenyl group and an isothiocyanato group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Thiourea Derivatives: Formed through the reaction of the isothiocyanato group with amines.

    Substituted Benzothiazoles: Formed through nucleophilic substitution reactions at the iodine atom.

Scientific Research Applications

2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole involves its interaction with biological molecules through its reactive functional groups. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The iodophenyl group can enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole is unique due to its combination of an iodophenyl group and an isothiocyanato group on the benzothiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

CAS No.

53544-86-8

Molecular Formula

C14H7IN2S2

Molecular Weight

394.3 g/mol

IUPAC Name

2-(4-iodophenyl)-6-isothiocyanato-1,3-benzothiazole

InChI

InChI=1S/C14H7IN2S2/c15-10-3-1-9(2-4-10)14-17-12-6-5-11(16-8-18)7-13(12)19-14/h1-7H

InChI Key

URTRHOZQDFEFKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N=C=S)I

Origin of Product

United States

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